Khusimol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Khusimol is a non-peptide ligand for vasopressin V1a receptors by inhibiting the binding of vasopressin.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Sedative Properties

Khusimol has been identified as a significant component contributing to the sedative effects of vetiver oil. A study conducted on Wistar rats demonstrated that inhalation of vetiver oil, which contains approximately 12.7% this compound, resulted in reduced locomotor activity, indicating sedative effects comparable to lavender oil, a known sedative . The study's findings suggest potential applications in aromatherapy for stress relief and anxiety management.

1.2 Vasopressin Receptor Modulation

Research has shown that this compound acts as a non-peptide ligand for vasopressin V1a receptors. This interaction suggests its potential role in regulating blood pressure and fluid balance, opening avenues for developing therapeutic agents targeting these receptors .

Agricultural Applications

2.1 Enhancing Essential Oil Yield

Recent studies have explored the use of titanium dioxide nanoparticles to enhance the biosynthesis of essential oils in Vetiveria zizanioides. Application of these nanoparticles significantly increased both the yield of essential oil and this compound content by 55.1% and 93.2%, respectively . This enhancement not only boosts economic viability for farmers but also increases the availability of this compound for various applications.

2.2 Insect Repellent Properties

This compound has demonstrated insect repellent properties, making it a candidate for natural pest control solutions in agriculture . Its efficacy against various pests could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices.

Perfumery and Aromatherapy

3.1 Sensory Evaluation in Fragrance Development

This compound's desirable sensory properties have been highlighted in studies evaluating its use in perfumery. Extracts from Brazilian vetiver were found to possess superior sensory characteristics when compared to other commercial vetiver oils . This quality makes this compound an attractive ingredient in high-end fragrances and personal care products.

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Sedative Effects in Animal Models

In a controlled study involving Wistar rats, the inhalation of vetiver oil containing this compound resulted in significant reductions in activity levels compared to controls. The methodology involved measuring crossing and rearing behaviors after exposure to the oil, providing empirical evidence for its sedative properties .

Case Study 2: Agricultural Enhancement via Nanotechnology

A field experiment assessed the impact of titanium dioxide nanoparticles on Vetiveria zizanioides. Results indicated that foliar application led to substantial improvements in chlorophyll content and essential oil yield, underscoring the potential for integrating nanotechnology into agricultural practices to enhance crop productivity .

Propriétés

Numéro CAS |

16223-63-5 |

|---|---|

Formule moléculaire |

C15H24O |

Poids moléculaire |

220.35 g/mol |

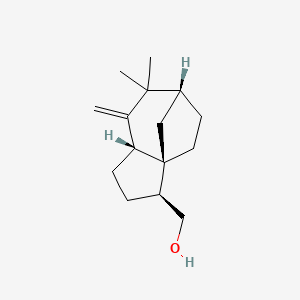

Nom IUPAC |

[(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.01,5]undecanyl]methanol |

InChI |

InChI=1S/C15H24O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1 |

Clé InChI |

OOYRHNIVDZZGQV-BHPKHCPMSA-N |

SMILES |

CC1(C2CCC3(C2)C(CCC3C1=C)CO)C |

SMILES isomérique |

CC1([C@@H]2CC[C@]3(C2)[C@H](CC[C@@H]3C1=C)CO)C |

SMILES canonique |

CC1(C2CCC3(C2)C(CCC3C1=C)CO)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Khusimol; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.